molecular formula C15H13N3 B3973529 6-methyl-3-(8-quinolinyl)-2-pyridinamine

6-methyl-3-(8-quinolinyl)-2-pyridinamine

Cat. No. B3973529
M. Wt: 235.28 g/mol
InChI Key: KNXVBUTWJASOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-(8-quinolinyl)-2-pyridinamine, also known as MQPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQPA belongs to the class of quinoline derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

6-methyl-3-(8-quinolinyl)-2-pyridinamine has been found to exhibit a wide range of scientific research applications. It has been extensively studied for its potential as an inhibitor of various enzymes such as thrombin, factor Xa, and trypsin. This compound has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, this compound has been found to exhibit antiviral activity against various viruses such as HIV and hepatitis C virus.

Mechanism of Action

The mechanism of action of 6-methyl-3-(8-quinolinyl)-2-pyridinamine as an enzyme inhibitor involves binding to the active site of the enzyme and preventing its activity. This compound has been found to exhibit a high degree of selectivity towards specific enzymes, making it a promising candidate for drug development. The mechanism of action of this compound as an anticancer agent involves inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit blood coagulation, reduce inflammation, and exhibit antiviral activity. Additionally, this compound has been found to exhibit antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-3-(8-quinolinyl)-2-pyridinamine in lab experiments is its high degree of selectivity towards specific enzymes, making it a valuable tool for studying enzyme activity. Additionally, this compound has been extensively studied and optimized for synthesis, making it readily available for use in lab experiments. One of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on 6-methyl-3-(8-quinolinyl)-2-pyridinamine. One area of research is the development of this compound as a drug for the treatment of various diseases such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Finally, the synthesis of this compound can be further optimized to achieve higher purity and yield, making it more readily available for use in lab experiments.

properties

IUPAC Name

6-methyl-3-quinolin-8-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-10-7-8-13(15(16)18-10)12-6-2-4-11-5-3-9-17-14(11)12/h2-9H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXVBUTWJASOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC=CC3=C2N=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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